(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a thioxo group attached to a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogen replacing the thioxo group.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, antimicrobial activity, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-3-yl)methanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.
(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]thiadiazine-3-yl)methanone: Contains a thiadiazine ring instead of a pyridine ring.
Uniqueness
The uniqueness of (2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H10FN3OS |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
(2-fluorophenyl)-(6-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10FN3OS/c1-9-6-7-12-16-14(20)18(17(12)8-9)13(19)10-4-2-3-5-11(10)15/h2-8H,1H3 |
InChI Key |
GMNAXKUKELSNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=S)N2C(=O)C3=CC=CC=C3F)C=C1 |
Origin of Product |
United States |
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